N-(3-methylcyclobutyl)quinazolin-4-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(3-methylcyclobutyl)quinazolin-4-amine: is a heterocyclic compound that features a quinazoline core structure. Quinazoline derivatives are known for their broad spectrum of biological activities, including antifungal, antiviral, antidiabetic, anticancer, anti-inflammatory, antibacterial, and antioxidant properties . The presence of the 3-methylcyclobutyl group attached to the quinazoline moiety adds unique chemical properties to this compound, making it a subject of interest in medicinal chemistry and pharmaceutical research.
Preparation Methods
Synthetic Routes and Reaction Conditions:
Aza-reaction: One of the common methods for synthesizing quinazoline derivatives involves the Aza-Diels-Alder reaction.
Microwave-assisted reaction: This method uses microwave irradiation to accelerate the reaction process, leading to higher yields and shorter reaction times.
Metal-mediated reaction: Transition metals such as palladium are often used as catalysts in the synthesis of quinazoline derivatives.
Ultrasound-promoted reaction: Ultrasound energy is used to enhance the reaction rates and yields.
Phase-transfer catalysis reaction: This method involves the use of phase-transfer catalysts to facilitate the transfer of reactants between different phases, improving the reaction efficiency.
Industrial Production Methods:
Industrial production of quinazoline derivatives often involves large-scale synthesis using optimized reaction conditions to ensure high yields and purity. The use of continuous flow reactors and automated synthesis platforms can further enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions:
Oxidation: Quinazoline derivatives can undergo oxidation reactions to form quinazolinone derivatives.
Reduction: Reduction reactions can convert quinazoline derivatives into their corresponding dihydroquinazoline forms.
Substitution: Substitution reactions, such as nucleophilic substitution, can introduce various functional groups into the quinazoline core.
Common Reagents and Conditions:
Oxidation: Monoperphthalic acid in ether at room temperature.
Reduction: Hydrogenation using palladium on carbon as a catalyst.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products Formed:
Oxidation: Quinazolinone derivatives.
Reduction: Dihydroquinazoline derivatives.
Substitution: Various substituted quinazoline derivatives.
Scientific Research Applications
Chemistry:
Quinazoline derivatives are widely used as building blocks in the synthesis of various bioactive molecules. They serve as key intermediates in the development of new pharmaceuticals and agrochemicals .
Biology:
In biological research, quinazoline derivatives are used as probes to study enzyme functions and cellular pathways. They are also employed in the development of diagnostic tools and imaging agents .
Medicine:
Quinazoline derivatives have shown promising results in the treatment of various diseases, including cancer, bacterial infections, and inflammatory conditions. Several quinazoline-based drugs have been approved for clinical use, such as erlotinib and gefitinib for cancer treatment .
Industry:
In the industrial sector, quinazoline derivatives are used in the production of dyes, pigments, and other specialty chemicals. Their unique chemical properties make them valuable in various manufacturing processes .
Mechanism of Action
The mechanism of action of N-(3-methylcyclobutyl)quinazolin-4-amine involves its interaction with specific molecular targets and pathways. Quinazoline derivatives are known to inhibit various enzymes and receptors, leading to their therapeutic effects . For example, they can inhibit tyrosine kinases, which play a crucial role in cell signaling and cancer progression . The binding of quinazoline derivatives to these targets can disrupt cellular processes, leading to the inhibition of cell proliferation and induction of apoptosis .
Comparison with Similar Compounds
N-(4-fluorophenyl)quinazolin-4-amine: This compound has shown high anti-inflammatory activity.
2,4,6-trisubstituted quinazoline derivatives: These compounds have demonstrated significant antiproliferative activity against various cancer cell lines.
Quinazolinone derivatives: These compounds have broad-spectrum antimicrobial activity and are used to overcome antibiotic resistance.
Uniqueness:
N-(3-methylcyclobutyl)quinazolin-4-amine: stands out due to the presence of the 3-methylcyclobutyl group, which imparts unique chemical properties and enhances its biological activity. This structural modification can lead to improved pharmacokinetic properties and increased potency compared to other quinazoline derivatives .
Properties
IUPAC Name |
N-(3-methylcyclobutyl)quinazolin-4-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15N3/c1-9-6-10(7-9)16-13-11-4-2-3-5-12(11)14-8-15-13/h2-5,8-10H,6-7H2,1H3,(H,14,15,16) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FWHAVXKQCTXKNJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC(C1)NC2=NC=NC3=CC=CC=C32 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15N3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
213.28 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.